Fargesone A (FA) is a natural product classified as a neolignan, a group of plant secondary metabolites with diverse biological activities [, ]. It was first isolated from the flower buds of Magnolia fargesii, a plant species traditionally used in Chinese medicine []. Fargesone A has emerged as a potential research target due to its notable biological activity, particularly its interaction with the Farnesoid X receptor (FXR) [].
The synthesis of Fargesone A has been accomplished through a biomimetic total synthesis method that involves nine steps. This approach was developed to overcome the challenges posed by the low natural yield of the compound. The synthesis begins with commercially available starting materials and incorporates several key reactions:
The successful synthesis not only provides a reliable supply of Fargesone A but also sets the stage for further biological evaluations and potential drug development targeting FXR-related diseases .
Fargesone A features a complex polycyclic structure characterized by five contiguous stereogenic centers. The molecular structure can be represented as follows:
The unique arrangement of these structural elements is believed to play a significant role in its interaction with FXR and its subsequent biological effects .
Fargesone A participates in various chemical reactions primarily due to its functional groups. Key reactions include:
In vitro studies have shown that Fargesone A significantly reduces hepatocyte disorders in human liver cells under FXR-dependent conditions .
The mechanism of action of Fargesone A involves its binding to the FXR, which subsequently activates signaling pathways associated with bile acid regulation and lipid metabolism. Upon activation:
This dual action positions Fargesone A as a promising candidate for treating metabolic disorders linked to liver dysfunction .
Fargesone A exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 508 ± 50 °C at 760 mmHg |
Flash Point | 222 ± 30 °C |
LogP | 3.76 |
Exact Mass | 372.157288 |
Polar Surface Area | 63.22 Ų |
These properties suggest that Fargesone A is relatively stable under standard conditions but may require careful handling due to its flash point .
Fargesone A holds significant promise in various scientific applications:
Fargesone A (FA) is a structurally distinct sesquiterpene lactone lignan with the molecular formula C₂₁H₂₄O₆ and a molecular weight of 372.41 g/mol [5]. Its characteristic pentacyclic framework features a γ-butyrolactone ring fused to a tetrahydrofurofuran system, creating a rigid, oxygen-rich scaffold. The compound contains three methoxy groups (-OCH₃) and an α,β-unsaturated carbonyl moiety, which confers electrophilic reactivity critical for biological interactions [4] [6]. This stereochemically complex structure includes four chiral centers, predominantly in the trans configuration, as confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography studies. The presence of a conjugated diene system allows UV detection at 254–280 nm, facilitating analytical identification [6].
Table 1: Key Structural Identifiers of Fargesone A
Property | Value/Descriptor |
---|---|
CAS Registry Number | 116424-69-2 |
Molecular Formula | C₂₁H₂₄O₆ |
Molecular Weight | 372.41 g/mol |
Core Skeleton | Sesquiterpene lactone lignan |
Characteristic Functional Groups | γ-Butyrolactone, α,β-unsaturated carbonyl, 3 methoxy groups |
Spectroscopic Identifiers | UV λₘₐₓ: 254–280 nm; NMR δ 5.8–6.2 ppm (olefinic H) |
Fargesone A is exclusively isolated from the flower buds of Magnolia fargesii (Chinese name: Xinyi), a deciduous tree native to mountainous regions of Central China (Sichuan, Hubei) at elevations of 1,300–2,000 meters [2] [6]. This Magnolia species produces bioactive compounds as chemical defenses against pathogens and herbivores, concentrating lignans like FA in specialized resin ducts within floral tissues. Traditional Chinese medicine utilizes Xinyi for treating sinusitis, allergic rhinitis, and bronchial inflammation, with documented use spanning over 1,000 years [6]. The plant biosynthesizes FA via the phenylpropanoid pathway, where coniferyl alcohol undergoes stereoselective dimerization followed by oxidative cyclization to form its signature furanofuran rings [2].
Table 2: Bioactive Compounds in Magnolia Species
Species | Bioactive Compounds | Tissue Source |
---|---|---|
Magnolia fargesii | Fargesone A, dimethylpinoresinol | Flower buds (Xinyi) |
Magnolia officinalis | Magnolol, honokiol | Stem bark (Houpo) |
Magnolia grandiflora | Parthenolide, costunolide | Leaves, flowers |
The isolation journey of fargesone A began in the late 20th century when researchers identified it as a trace constituent (68 mg from 12.7 kg of dried leaves) in M. fargesii [4]. Initial pharmacological screening (1990s–2000s) revealed weak calcium channel blocking and anti-inflammatory activities, but its therapeutic potential remained unexplored due to scarcity [4] [6]. A breakthrough occurred in 2022 when a biomimetic total synthesis enabled milligram-scale production. This nine-step synthesis features a tandem Friedel-Crafts acylation/Diels-Alder cycloaddition to construct the tricyclic core, followed by regioselective methoxylation (overall yield: 15%) [4]. Synthetically accessible FA subsequently underwent systematic screening, where high-throughput AlphaScreen technology identified it as a potent modulator of nuclear receptors in 2022 [4].
Fargesone A’s significance escalated upon its identification as a selective farnesoid X receptor (FXR) agonist through functional genomics screens [4] [9]. In biochemical AlphaScreen assays, FA induced dose-dependent recruitment of coactivators SRC1-2 and SRC2-3 to the FXR ligand-binding domain (LBD) (EC₅₀ = 1.2 μM), while displacing corepressor NCoR2 [4]. Cellular luciferase reporter assays confirmed FXR specificity: FA activated FXR transcription (EC₅₀ = 3.8 μM) but showed no activity against PPARs, PXR, or ROR isoforms [4] [9]. Molecular docking revealed FA occupies the hydrophobic FXR-LBD pocket, forming hydrogen bonds with His352 and van der Waals contacts with Leu348, Trp454, and Leu287—residues critical for bile acid recognition [4].
Table 3: Pharmacological Activities of Fargesone A
Activity | Model System | Key Findings | Reference |
---|---|---|---|
FXR Agonism | In vitro (WRL68 hepatocytes) | Reduced lipid accumulation by 62%; suppressed IL-6, COX2 | [4] |
Anti-inflammatory | BDL-induced liver fibrosis (mice) | ↓ Collagen deposition (45%); normalized bilirubin; ↓ IL-1β, IL-6 | [4] |
Airway Inflammation Modulation | Cigarette smoke-exposed mice | ↓ Neutrophil infiltration (38%); suppressed TNF-α, ROS | [6] |
FA’s therapeutic relevance stems from FXR’s role as a master regulator of bile acid, lipid, and glucose homeostasis. In vivo, FA (3–30 mg/kg, intraperitoneal) ameliorated bile duct ligation (BDL)-induced liver fibrosis in mice, reducing collagen deposition by 45% and normalizing serum bilirubin levels [4]. Simultaneously, it suppressed hepatic expression of inflammatory biomarkers IL-6, IL-1β, iNOS, and COX2 by >50%, confirming FXR-mediated anti-fibrotic and anti-inflammatory mechanisms [4] [9]. Unlike the FDA-approved FXR agonist obeticholic acid (OCA), FA exhibits no activation of alternative bile acid receptors (TGR5, PXR, VDR), positioning it as a uniquely selective FXR ligand [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7